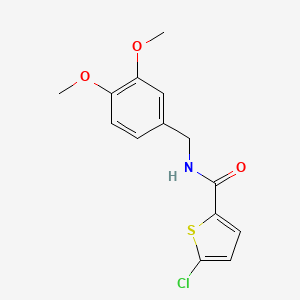
5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide
Descripción general
Descripción
5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide, also known as CDMT, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide has been found to inhibit the activity of certain enzymes, particularly those involved in the biosynthesis of prostaglandins and leukotrienes. This inhibition leads to a decrease in the production of these inflammatory mediators, which may be responsible for its anti-inflammatory effects. 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide has also been found to induce apoptosis in cancer cells, possibly through the activation of certain signaling pathways.
Biochemical and Physiological Effects
5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide has also been found to have neuroprotective effects, possibly through the inhibition of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a high degree of selectivity for certain enzymes, making it a valuable tool for studying specific biological processes. However, 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide has some limitations. It has low solubility in water, which may limit its use in certain experiments. It also has potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide. One area of interest is its potential therapeutic effects for various diseases, particularly cancer and neurodegenerative disorders. Another area of interest is its use as a tool for studying protein-protein interactions and enzymatic reactions. Further research is also needed to determine the optimal dosage and administration of 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide for various applications.
Conclusion
In conclusion, 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide is a valuable compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide has the potential to be a valuable tool for studying various biological processes and may have therapeutic effects for a range of diseases.
Aplicaciones Científicas De Investigación
5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide has been used in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to have potential therapeutic effects for a range of diseases, including cancer, inflammation, and neurodegenerative disorders. 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide has also been used as a tool for studying various biological processes, such as protein-protein interactions and enzymatic reactions.
Propiedades
IUPAC Name |
5-chloro-N-[(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-18-10-4-3-9(7-11(10)19-2)8-16-14(17)12-5-6-13(15)20-12/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZWGFVROATHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433987.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433998.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B4434004.png)
![1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4434014.png)



![1-phenyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4434034.png)




